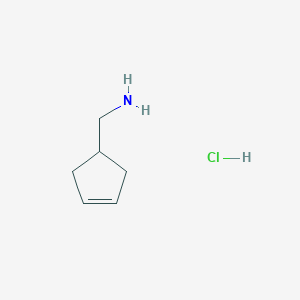

Cyclopent-3-en-1-ylmethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopent-3-en-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 . It is available in powder form .

Molecular Structure Analysis

The InChI code for Cyclopent-3-en-1-ylmethanamine hydrochloride is1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1-2,6H,3-5,7H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

Cyclopent-3-en-1-ylmethanamine hydrochloride is a powder . It has a molecular weight of 133.62 .Applications De Recherche Scientifique

Intramolecular Aziridination : Hu, Faraldos, and Coates (2009) explored the intramolecular aziridination of cyclopent-3-en-1-ylmethylamines to form 1-azatricyclo[2.2.1.0(2,6)]heptanes. This process involves the oxidation of primary amines with lead tetraacetate and indicates a highly electrophilic intermediate as the nitrene donor and a symmetrical aziridine-like transition state (Hu, Faraldos, & Coates, 2009).

Catalytic Synthesis of Cyclopentenones : Doyama et al. (1988) studied the reactivities of 1-buten-3-yne derivatives under hydroformylation conditions using a rhodium catalyst. This led to the unexpected formation of cyclopentenone derivatives, offering a new method for the catalytic synthesis of cyclopentenones (Doyama, Joh, Shiohara, & Takahashi, 1988).

Cytotoxicity Studies in 'Titanocene' Anticancer Agents : Hogan et al. (2008) synthesized (dimethylamino)-functionalised 'titanocenes' from cyclopent-3-en-1-ylmethanamine, and these were tested against LLC-PK cells for their cytotoxicity. The most cytotoxic 'titanocene' showed an IC50 value nearly as cytotoxic as cis-platin (Hogan, Cotter, Claffey, Gleeson, Wallis, O’Shea, & Tacke, 2008).

Synthesis of Substituted Indolines and Indoles : Dunetz and Danheiser (2005) reported the synthesis of substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. These compounds are derived from derivatives of cyclopent-3-en-1-ylmethanamine (Dunetz & Danheiser, 2005).

Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) described 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride as a high-affinity, orally active h-NK(1) receptor antagonist with potential applications in emesis and depression treatment (Harrison et al., 2001).

Cyclopropanation of Alkenes : Miki, Nishino, Ohe, and Uemura (2002) explored a novel approach for catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes derived from 1-benzoyl-cis-1-buten-3-yne (Miki, Nishino, Ohe, & Uemura, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

cyclopent-3-en-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1-2,6H,3-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBVMWJKTWCORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopent-3-en-1-ylmethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)

![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)

![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)

![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)